2-(2-Chloroethoxy)acetyl Chloride

Catalog No.
S1530401
CAS No.
39229-33-9
M.F
C4H6Cl2O2
M. Wt
156.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethoxy)acetyl Chloride

CAS Number

39229-33-9

Product Name

2-(2-Chloroethoxy)acetyl Chloride

IUPAC Name

2-(2-chloroethoxy)acetyl chloride

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

InChI

InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2

InChI Key

RTSGMUHVJLAAAU-UHFFFAOYSA-N

SMILES

C(CCl)OCC(=O)Cl

Canonical SMILES

C(CCl)OCC(=O)Cl

2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9) is a compound investigated for its potential to lower cholesterol and triglyceride levels in humans. Research suggests it acts as a lipase inhibitor [].

  • Lipase Inhibition: Lipases are enzymes responsible for breaking down triglycerides, a type of fat found in the blood. By inhibiting these enzymes, 2-(2-Chloroethoxy)acetyl chloride could theoretically reduce the breakdown of triglycerides, leading to lower blood levels [].

Current Research Status

  • Limited Data: There is a lack of large-scale clinical trials to confirm its efficacy and safety in humans [].
  • Unapproved for Use: The compound is not currently approved for medical use by regulatory bodies like the US Food and Drug Administration (FDA).

2-(2-Chloroethoxy)acetyl Chloride is an organic compound with the molecular formula C4H6Cl2O2\text{C}_4\text{H}_6\text{Cl}_2\text{O}_2. It is characterized by the presence of both an acetyl chloride and a chloroethoxy group, making it a versatile intermediate in organic synthesis. This compound is typically a colorless liquid that is highly reactive, particularly due to the presence of the acetyl chloride moiety, which can participate in various nucleophilic substitution reactions.

Research suggests 2-(2-Chloroethoxy)acetyl chloride might act as a lipase inhibitor []. Lipases are enzymes responsible for breaking down triglycerides and cholesterol in the body. Inhibiting these enzymes could potentially lower blood lipid levels. However, the exact mechanism by which this compound interacts with lipases is not well-understood and requires further investigation [].

2-(2-Chloroethoxy)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards:

  • Corrosive: Can cause severe skin and eye burns upon contact [].
  • Lachrymator: Can irritate the respiratory system and cause tearing [].
  • Reactive: Reacts violently with water, releasing hydrochloric acid fumes [].

  • Nucleophilic Substitution: The compound is prone to nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. This includes reactions with amines to form amides and with alcohols to produce esters .
  • Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-chloroethoxy)acetic acid and hydrochloric acid, which can further react with other nucleophiles .
  • Acylation Reactions: It can also be used to acylate various nucleophiles, including aromatic compounds, thus introducing the chloroethoxyacetyl group into larger molecules.

The synthesis of 2-(2-Chloroethoxy)acetyl Chloride can be achieved through several methods:

  • Direct Acylation: Acetyl chloride can be reacted with 2-(2-chloroethoxy)acetic acid in the presence of a catalyst such as pyridine or triethylamine to yield 2-(2-Chloroethoxy)acetyl Chloride .
  • Oxidation Method: A method involves using 2-chloroethoxy ethanol as a starting material, oxidizing it with nitric acid in water as a solvent. This method has been noted for its efficiency and environmental friendliness, producing high yields of the desired product .
  • Using Oxalyl Chloride: Another synthesis route involves dissolving 2-(2-Chloroethoxy)acetic acid in dichloromethane followed by the addition of oxalyl chloride, which converts it into 2-(2-Chloroethoxy)acetyl Chloride .

2-(2-Chloroethoxy)acetyl Chloride finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its ability to introduce chloroethyl and acetyl functionalities makes it valuable in synthesizing complex molecules used in medicinal chemistry and material science.

Several compounds share structural similarities with 2-(2-Chloroethoxy)acetyl Chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Acetyl ChlorideAcyl chlorideSimple structure; widely used for acylation
Chloroacetic AcidCarboxylic acidStrongly acidic; used in herbicides
Ethyl ChloroacetateEsterLess reactive than acetyl chloride; used in synthesis
3-Chloropropionyl ChlorideAcyl chlorideContains a longer carbon chain; different reactivity
1-Chloro-2-propanolAlcoholLess reactive; used as a solvent

Uniqueness of 2-(2-Chloroethoxy)acetyl Chloride

What sets 2-(2-Chloroethoxy)acetyl Chloride apart from these compounds is its dual functionality—combining both chloroethyl and acetyl groups—which allows for diverse synthetic pathways and applications not possible with simpler acyl chlorides or carboxylic acids alone. Its unique structure facilitates specific reactions that can lead to novel compounds in pharmaceutical development and material science.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2-Chloroethoxy)acetyl chloride

Dates

Last modified: 08-15-2023

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